molecular formula C17H22N4O B7633390 3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one

3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one

Cat. No. B7633390
M. Wt: 298.4 g/mol
InChI Key: MRDMJZVTYRLACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "DMPP" and is a pyrazole derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine and GABA. DMPP has been shown to increase dopamine release in the brain, which may contribute to its anticonvulsant and analgesic properties. DMPP has also been shown to modulate GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and nitrification inhibition properties. In animal studies, DMPP has been shown to reduce seizure activity and pain sensitivity. DMPP has also been shown to reduce anxiety-like behavior in rodents. In agriculture, DMPP has been shown to reduce nitrogen losses from fertilizers, which can help improve crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP in lab experiments is its ability to modulate various neurotransmitters, making it a potentially useful tool for studying the central nervous system. However, one limitation is that the mechanism of action of DMPP is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DMPP. One direction is to further explore its potential applications in medicinal chemistry, particularly for the development of new drugs for the treatment of epilepsy and chronic pain. Another direction is to study its effects on other neurotransmitters and receptors, which may provide further insights into its mechanism of action. Additionally, further research is needed to fully understand the potential agricultural applications of DMPP as a nitrification inhibitor.

Synthesis Methods

DMPP has been synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 1-methyl-2-pyrrolidinone and 4-methyl-3-penten-2-one. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 1-methyl-2-pyrrolidinone and 2-butyn-1-ol. Both of these methods have been successful in synthesizing DMPP in good yields.

Scientific Research Applications

DMPP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, DMPP has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs. In neuroscience, DMPP has been studied for its effects on the central nervous system, including its ability to increase dopamine release. In agriculture, DMPP has been studied as a nitrification inhibitor, which can help reduce nitrogen losses from fertilizers.

properties

IUPAC Name

3-[[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11-5-6-12(2)16(9-11)21-13(3)15(10-18-21)19-14-7-8-20(4)17(14)22/h5-6,9-10,14,19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDMJZVTYRLACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC3CCN(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.